

Application Notes and Protocols for HPLC Derivatization using 9-Aminophenanthrene

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Compound of Interest

Compound Name: 9-Aminophenanthrene

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This document provides a detailed protocol for the derivatization of free fatty acids (FFAs) using **9-Aminophenanthrene** (9-AP) for high-performance liquid chromatography (HPLC) analysis with fluorescence detection. The method is based on the established procedure by Ikeda et al. (1984), offering high sensitivity for the quantification of FFAs in biological and other matrices.[\[1\]](#)

Introduction

Free fatty acids are crucial molecules in various biological processes and are biomarkers for numerous physiological and pathological states. Their analysis, however, is often challenging due to the lack of a strong chromophore or fluorophore. Pre-column derivatization with a fluorescent tag like **9-Aminophenanthrene** significantly enhances the sensitivity and selectivity of HPLC analysis.

This protocol details the conversion of FFAs into highly fluorescent 9-phenanthryl amides, their separation by reversed-phase HPLC, and their detection by a fluorescence detector.

Principle of the Method

The derivatization is a two-step process:

- Activation of the Carboxylic Acid: The carboxylic acid group of the fatty acid is converted to a more reactive acyl chloride by treatment with oxalyl chloride.

- Formation of the Fluorescent Amide: The resulting fatty acid chloride is then reacted with **9-Aminophenanthrene** to form a stable, highly fluorescent amide derivative.

The derivatized fatty acids are then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Chemical and Reagents

- 9-Aminophenanthrene** (9-AP), 96% purity
- Oxalyl chloride
- Benzene (or a safer alternative like toluene)
- Fatty acid standards (e.g., Myristic, Palmitic, Stearic, Oleic, Linoleic, Linolenic, Arachidonic acids)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Nitrogen gas, high purity
- All other solvents should be of analytical or HPLC grade.

Safety Precautions:

- 9-Aminophenanthrene:** Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Oxalyl Chloride:** Toxic if inhaled and causes severe skin burns and eye damage.^[1] It reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
- Benzene:** Benzene is a known carcinogen. It is highly recommended to substitute it with a less toxic solvent like toluene if possible. All handling should be performed in a certified chemical fume hood with appropriate PPE.

Experimental Protocols

Preparation of Reagents

- **9-Aminophenanthrene** Solution: Prepare a solution of **9-Aminophenanthrene** in benzene (or toluene). While the original protocol does not specify the concentration, a starting concentration of 1-5 mg/mL is recommended.
- Oxalyl Chloride Solution: Prepare a solution of oxalyl chloride in benzene (or toluene). A starting concentration of 10% (v/v) is suggested. Prepare this solution fresh before use.

Preparation of Fatty Acid Standards

Prepare individual stock solutions of each fatty acid standard in benzene (or toluene) at a concentration of 1 mg/mL. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions and diluting with the solvent.

Derivatization Procedure

- Activation Step:
 - Place 100 μ L of the fatty acid standard solution (or sample extract) in a reaction vial.
 - Add 50 μ L of the oxalyl chloride solution.
 - Cap the vial and vortex briefly.
 - Allow the reaction to proceed at room temperature for 15-30 minutes.
 - Evaporate the solvent and excess oxalyl chloride to dryness under a gentle stream of nitrogen.
- Derivatization Step:
 - To the dried residue of the fatty acid chloride, add 100 μ L of the **9-Aminophenanthrene** solution.
 - Cap the vial tightly and vortex to dissolve the residue.

- Heat the reaction mixture at 70°C for 45 minutes in a heating block or water bath.[\[1\]](#)
- After cooling to room temperature, the sample is ready for HPLC analysis. The reaction mixture can be diluted with the mobile phase if necessary.

HPLC Conditions

The following are suggested starting conditions based on the original method and modern HPLC practices. Optimization may be required.

Parameter	Recommended Setting
HPLC System	A standard HPLC system with a fluorescence detector
Column	Reversed-phase C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	A: WaterB: Acetonitrile Gradient elution is recommended for separating a mixture of fatty acids with varying chain lengths and degrees of unsaturation. A suggested starting gradient is 70% B to 100% B over 30-40 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30-40°C
Injection Volume	10-20 µL
Fluorescence Detector	Excitation Wavelength: ~303 nm Emission Wavelength: ~376 nm [1]

Data Presentation

The following tables summarize the performance of the **9-Aminophenanthrene** derivatization method for various fatty acids as reported by Ikeda et al. (1984).[\[1\]](#)

Table 1: Detection Limits of 9-AP Derivatized Fatty Acids

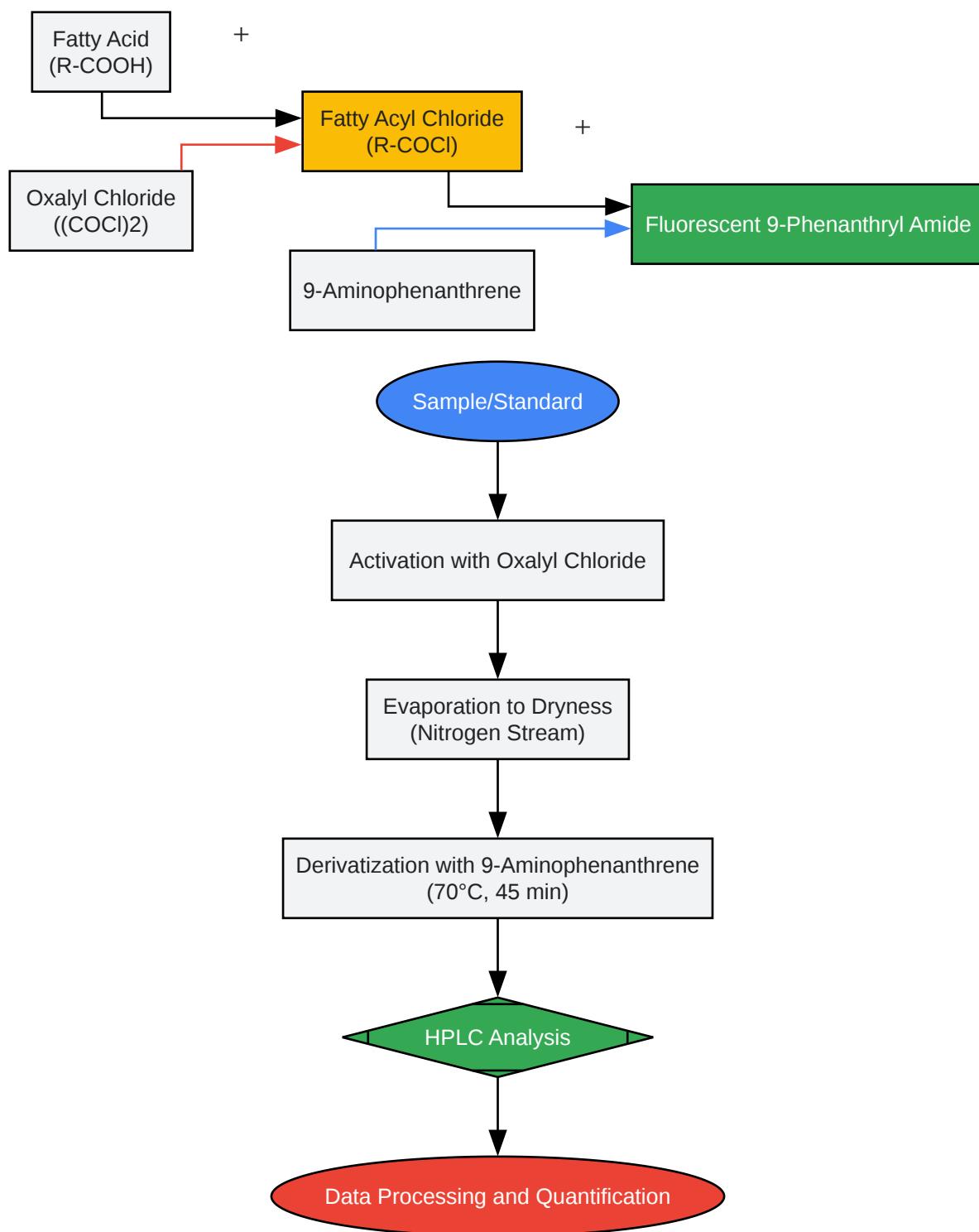
Fatty Acid	Detection Limit (pmol)
Myristic Acid (C14:0)	10
Palmitic Acid (C16:0)	10
Palmitoleic Acid (C16:1)	10
Stearic Acid (C18:0)	15
Oleic Acid (C18:1)	10
Linoleic Acid (C18:2)	10
Arachidonic Acid (C20:4)	15

Table 2: Recoveries of Fatty Acids from Human Serum

Fatty Acid	Recovery (%)	Coefficient of Variation (%)
Myristic Acid (C14:0)	98	3.5
Palmitic Acid (C16:0)	102	2.8
Palmitoleic Acid (C16:1)	96	4.1
Stearic Acid (C18:0)	107	5.0
Oleic Acid (C18:1)	101	1.4
Linoleic Acid (C18:2)	103	2.1
Arachidonic Acid (C20:4)	99	4.5

Visualizations

Derivatization Reaction Pathway



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References

- 1. Fluorometric high-performance liquid chromatography of 9-aminophenanthrene-derivatized free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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